1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid
Overview
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, also known as THPICA, is a synthetic organic compound that has seen increasing use in scientific research. It is a heterocyclic compound composed of a pyran ring fused to an indazole ring, with a carboxylic acid group attached to the indazole nitrogen. THPICA has been studied for its potential applications in medicine, biochemistry, and pharmacology.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid has been studied for its potential applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as the mechanisms of drug action. In addition, it has been used in the development of new drugs, as well as in the study of enzyme inhibition and drug metabolism. It has also been used in the study of cell signaling pathways and the development of new therapeutic agents.
Mechanism Of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme plays an important role in inflammation and is a target of many anti-inflammatory drugs. It is thought that 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid binds to the active site of COX-2, blocking its activity and thus reducing inflammation. In addition, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid has been found to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of pain and inflammation.
Biochemical And Physiological Effects
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, it has been found to act as an agonist of GPR55, a G-protein coupled receptor involved in the regulation of pain and inflammation. Furthermore, it has been found to have antioxidant and anti-cancer effects, as well as to inhibit the growth of certain bacteria.
Advantages And Limitations For Lab Experiments
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid has a number of advantages and limitations when used in laboratory experiments. One of the advantages of using 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid is that it is relatively easy to synthesize. In addition, it is a relatively stable compound, making it suitable for use in long-term experiments. Furthermore, it has a wide range of applications in scientific research, making it a useful tool for studying a variety of biological processes.
However, there are also some limitations to using 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid. For example, it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. In addition, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Future Directions
There are a number of potential future directions for research involving 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid. For example, further research could be conducted to better understand the mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid and its effects on various biological processes. In addition, further research could be conducted to explore the potential therapeutic applications of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, such as its potential use as an anti-inflammatory drug or an antioxidant. Furthermore, research could be conducted to explore the potential applications of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid in the development of new drugs and therapies. Finally, research could be conducted to explore the potential industrial applications of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid, such as its potential use as a food additive or as a fuel additive.
properties
IUPAC Name |
1-(oxan-2-yl)indazole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)9-4-5-10-8-14-15(11(10)7-9)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBDAJILRYSSGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)C(=O)O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656773 | |
Record name | 1-(Oxan-2-yl)-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylic acid | |
CAS RN |
1017792-97-0 | |
Record name | 1-(Oxan-2-yl)-1H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50656773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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